Hydrocortone phosphate; Physiocortison

Description

Overview of Hydrocortone Phosphate (B84403) as a Glucocorticoid Ester for Mechanistic Studies

Hydrocortone phosphate, chemically known as Hydrocortisone (B1673445) 21-phosphate, is a water-soluble derivative of hydrocortisone (cortisol). medchemexpress.comnih.gov It is a cortisol ester where a phosphate group is attached at the 21-position. nih.gov This structural modification is key to its utility in research. In its ester form, it is inactive but is designed to be converted into the active hydrocortisone by endogenous enzymes. medchemexpress.com Specifically, Hydrocortone phosphate serves as a substrate for alkaline phosphatase, an enzyme that hydrolyzes the phosphate ester, releasing the active glucocorticoid, hydrocortisone. medchemexpress.com

This pro-drug characteristic allows researchers to study the localized activation of glucocorticoids and the role of enzymes like alkaline phosphatase in modulating steroid hormone activity. medchemexpress.com The fundamental mechanism of action for the released hydrocortisone involves binding to the cytosolic glucocorticoid receptor (GR). nih.govpatsnap.com Upon binding, the receptor-ligand complex translocates into the cell nucleus. nih.govpatsnap.com Inside the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs), which in turn modulates the transcription of target genes, leading to the wide-ranging effects of glucocorticoids, such as suppressing inflammation and immune responses. nih.govpatsnap.combmj.com

The table below summarizes the key chemical and physical properties of Hydrocortone phosphate.

| Property | Value |

| Chemical Formula | C21H31O8P |

| Molecular Weight | 442.4 g/mol |

| Synonyms | Hydrocortisone 21-phosphate, Cortisol 21-phosphate, Physiocortison |

| Functional Class | Glucocorticoid Ester, Steroid Phosphate |

| Mechanism of Action | Pro-drug converted to active hydrocortisone by alkaline phosphatase; hydrocortisone binds to the glucocorticoid receptor (GR). medchemexpress.comnih.gov |

Historical Context of Glucocorticoid Receptor Agonist Research and its Derivatives

The journey of glucocorticoid research began in the 1930s with the observation that adrenal extracts could alleviate symptoms of adrenal failure. researchgate.net By the 1940s, researchers had identified two classes of corticosteroids with distinct functions. researchgate.net A major breakthrough occurred in 1948 when cortisone (B1669442) (then known as Compound E) was first used to treat a patient with rheumatoid arthritis, demonstrating its potent anti-inflammatory effects. bmj.comresearchgate.net This was soon followed by the use of hydrocortisone (cortisol) for treating atopic dermatitis in 1952. nih.gov

These initial discoveries spurred intensive research into developing synthetic steroid derivatives. Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy, aiming to enhance therapeutic effects while minimizing side effects. researchgate.net

The understanding of how these compounds worked at a molecular level evolved significantly over the following decades. Initially, in the late 1950s, steroids were thought to regulate cellular energy metabolism. bmj.comnih.gov The concept of nuclear receptors for glucocorticoids emerged in the 1970s, and the glucocorticoid receptor (GR) was eventually cloned in the 1980s. bmj.com This discovery was pivotal, revealing that the GR acts as a hormone-inducible transcription factor that regulates gene expression. nih.gov Research in the early 1990s further elucidated the dual modes of GR action: transactivation, where GR dimers bind to GREs to induce gene transcription, and transrepression, where GR monomers interact with other transcription factors to repress pro-inflammatory genes. bmj.com This deeper understanding of the GR's mechanism prompted the development of selective GR agonists (SEGRAs) in an effort to separate the anti-inflammatory benefits from metabolic side effects. bmj.comnih.gov

Current Academic Significance of Hydrocortone Phosphate in Preclinical Investigations

Hydrocortone phosphate continues to be a relevant compound in modern preclinical research due to its specific properties as a pro-drug. Its use allows for controlled studies of glucocorticoid effects in various biological systems.

One area of research is in ophthalmology. Studies have investigated the use of hydrocortisone sodium phosphate, a salt form of the compound, for managing ocular conditions like dry eye disease. researcher.lifenih.govnih.gov Preclinical evidence suggests that low concentrations of hydrocortisone can control the expression of inflammatory markers. researcher.life A clinical trial investigated the penetration of different concentrations of hydrocortisone sodium phosphate into the aqueous humor of the human eye, finding that higher concentrations in eye drops led to significantly higher levels of the drug in the anterior chamber. nih.govnih.gov

The table below presents findings from a study on the penetration of hydrocortisone into the human aqueous humor after topical application of hydrocortisone sodium phosphate solution.

| Treatment Group | Concentration of Hydrocortisone Sodium Phosphate | Mean Hydrocortisone Concentration in Aqueous Humor (ng/mL) |

| Group A | 0.33% | 25.2 ± 12.4 |

| Group B | 0.001% | 7.11 ± 1.51 |

| Control (Endogenous Level) | N/A | 3.92 ± 1.18 |

Data from a randomized clinical trial investigating anterior chamber penetration. nih.govnih.gov

In other preclinical models, hydrocortisone phosphate has been used to study its effects on the endocrine system and on tissue healing. For instance, research in rats has shown that its administration can delay the healing of gastric ulcers. medchemexpress.com Another study involving cynomolgus monkeys used hydrocortisone phosphate-releasing osmotic pumps to investigate its effects on gonadotropin levels and estradiol (B170435) feedback, providing insights into the neuroendocrine functions of glucocorticoids. medchemexpress.com These studies highlight the compound's utility in dissecting the complex and cell-type-specific actions of glucocorticoids in various physiological and pathological processes. nih.gov

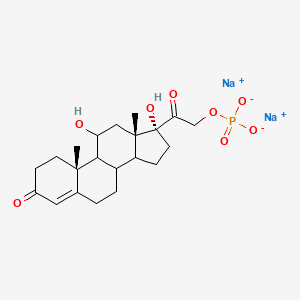

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H29Na2O8P |

|---|---|

Molecular Weight |

486.4 g/mol |

IUPAC Name |

disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1 |

InChI Key |

RYJIRNNXCHOUTQ-VCKUZQKMSA-L |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Hydrocortone Phosphate Action

Glucocorticoid Receptor (GR) Interactions and Ligand Binding Dynamics

In its inactive state, the Glucocorticoid Receptor (GR) is located primarily in the cytoplasm as part of a large multi-protein complex. nih.gov This complex includes chaperone proteins like heat shock protein 90 (hsp90) and hsp70, which maintain the receptor in a conformation that has a high affinity for its ligand but is transcriptionally inactive. nih.govuconn.edu

As the active form of Hydrocortone phosphate (B84403), hydrocortisone (B1673445) binds to the cytosolic glucocorticoid receptor to initiate its action. drugbank.comdrugbank.com Glucocorticoid effects are mediated by the GR, which has multiple isoforms generated through alternative splicing and translation, with GRα and GRβ being notable splice variants. nih.govnih.gov The binding affinity of a steroid to the GR is a key determinant of its potency. nih.gov Hydrocortisone binds with high affinity to the GR, which is essential for its biological activity. nih.gov While hydrocortisone is the principal physiological glucocorticoid, various synthetic steroids have been developed with different affinities for the GR, as detailed in the table below. clincalc.com

Relative Receptor Affinity and Potency of Various Corticosteroids

This table compares the anti-inflammatory potency, mineralocorticoid potency, and biological half-life of hydrocortisone with other common corticosteroids. The data is normalized relative to hydrocortisone (Anti-inflammatory Potency = 1).

| Compound | Equivalent Anti-inflammatory Dose (mg) | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency | Biological Half-life |

|---|---|---|---|---|

| Hydrocortisone | 20 | 1 | 1 | Short (8-12 hours) |

| Cortisone (B1669442) | 25 | 0.8 | 0.8 | Short (8-12 hours) |

| Prednisone | 5 | 4 | 0.6 | Intermediate (12-36 hours) |

| Prednisolone (B192156) | 5 | 4 | 0.6 | Intermediate (12-36 hours) |

| Methylprednisolone | 4 | 5 | 0.25 | Intermediate (12-36 hours) |

| Dexamethasone (B1670325) | 0.8 | 25 | 0 | Long (36-72 hours) |

Upon binding of hydrocortisone, the GR undergoes a conformational change that triggers the dissociation of the chaperone protein complex. nih.govnih.govpatsnap.com This unmasking exposes nuclear localization signals (NLS) on the receptor. nih.gov The newly formed hydrocortisone-GR complex then rapidly translocates from the cytoplasm into the cell nucleus. drugbank.compatsnap.compatsnap.comresearchgate.net This journey is facilitated by the nuclear import machinery, involving passage through the nuclear pore complex (NPC). nih.govyoutube.com The GR complex interacts with components of the NPC, such as importin β and the nucleoporin Nup62, to gain entry into the nucleus where it can access its genomic targets. uconn.edunih.gov

The binding of a glucocorticoid ligand like hydrocortisone to the ligand-binding domain (LBD) of the GR is the critical activation step. nih.govpatsnap.com This event induces a significant conformational shift in the receptor protein. nih.govpatsnap.com This structural rearrangement causes the release of associated chaperone proteins, such as hsp90. nih.gov A key structural change involves the repositioning of a component of the LBD known as helix 12. nih.gov For an agonist like hydrocortisone, this helix folds into a position that creates a binding surface for coactivator proteins, which are essential for initiating gene transcription. nih.gov This activated state is a prerequisite for both nuclear translocation and subsequent DNA binding.

Hydrocortisone (cortisol) displays a high binding affinity for both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). nih.govresearchgate.net Its affinity for the MR is comparable to that of aldosterone, the primary mineralocorticoid. nih.gov The specificity of the physiological response is achieved through pre-receptor mechanisms, primarily the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govnih.gov In classic mineralocorticoid target tissues, such as the kidneys, 11β-HSD2 is co-expressed with the MR. nih.govnih.gov This enzyme rapidly converts active hydrocortisone into its inactive form, cortisone, which has a low affinity for the MR. nih.govnih.gov This enzymatic barrier effectively prevents hydrocortisone from activating MR in these tissues, thus preserving specificity for aldosterone. nih.gov In tissues where 11β-HSD2 is absent or expressed at low levels, hydrocortisone can act as a potent agonist for both GR and MR. nih.gov

Regulation of Gene Expression by Hydrocortone Phosphate

The primary mechanism through which hydrocortisone exerts its effects is by modulating the transcription of target genes. This genomic action is mediated by the direct interaction of the activated GR with DNA. patsnap.comncats.io

Once inside the nucleus, the activated hydrocortisone-GR complex functions as a ligand-dependent transcription factor. uconn.edudrugbank.com The receptor, typically as a homodimer, binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.compatsnap.com These GREs are located in the promoter or regulatory regions of target genes. drugbank.comnih.gov After binding to a GRE, the GR complex interacts with the basic transcriptional machinery and recruits co-regulator proteins (coactivators or corepressors) to either enhance (transactivation) or suppress (transrepression) the rate of transcription of the target gene. drugbank.comyoutube.comncats.io This modulation of gene expression leads to an increase or decrease in the synthesis of specific proteins, which in turn produces the ultimate physiological and therapeutic effects of the glucocorticoid. drugbank.comnih.gov

Transcriptional Activation of Anti-inflammatory Genes

A cornerstone of hydrocortisone's anti-inflammatory effect is its ability to upregulate the transcription of genes that encode for anti-inflammatory proteins. A prime example of this is the induction of lipocortin-1 (also known as annexin (B1180172) A1). nih.gov Lipocortin-1 is a key inhibitory protein of phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. nih.govnih.govdrugbank.com By increasing the synthesis of lipocortin-1, hydrocortisone effectively curtails the production of pro-inflammatory mediators derived from arachidonic acid, such as prostaglandins (B1171923) and leukotrienes. nih.govnih.govdrugbank.com This transactivation mechanism, mediated by the binding of the hydrocortisone-GR complex to GREs in the promoter regions of anti-inflammatory genes, is a fundamental process by which hydrocortisone dampens the inflammatory response. nih.gov

Transcriptional Repression of Pro-inflammatory Genes (e.g., NF-κB, AP-1 dependent pathways)

In addition to activating anti-inflammatory genes, hydrocortisone potently represses the expression of pro-inflammatory genes. This transrepression is largely achieved through the interference of the activated glucocorticoid receptor with the activity of key pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). The activated GR can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and initiating the transcription of genes encoding for inflammatory cytokines, chemokines, and adhesion molecules. This "tethering" mechanism effectively shuts down the inflammatory cascade at its source.

Impact on Enterocyte Differentiation and Maturation-Related Gene Expression

Hydrocortisone plays a significant role in the differentiation and maturation of enterocytes, the absorptive cells of the small intestine. Studies have shown that hydrocortisone treatment of immature human enterocytes leads to global changes in gene expression that are consistent with cellular maturation. This includes the regulation of genes involved in the development of cell polarity, the formation of tight junctions, and interactions with the extracellular matrix. These genetic alterations are crucial for the functional development of the intestinal epithelium.

Gene Expression Profiling and Microarray Analysis in Cellular Models

The advent of gene expression profiling and microarray analysis has provided a global perspective on the transcriptional changes induced by hydrocortisone. In cellular models, such as the human fetal small intestinal epithelial cell line H4, microarray studies have identified a vast number of genes that are either up- or downregulated in response to hydrocortisone treatment. These analyses have confirmed the pleiotropic effects of hydrocortisone, revealing its influence on a wide array of biological pathways, including metabolism, cell cycle regulation, and cell-to-cell communication.

Overview of Hydrocortisone-Induced Gene Expression Changes in H4 Enterocyte Cells

| Biological Process | Effect of Hydrocortisone | Examples of Affected Gene Categories |

|---|---|---|

| Metabolism | Regulation | Genes involved in nutrient transport and processing |

| Cell Cycle | Regulation | Genes controlling cell division and proliferation |

| Cell-Cell Communication | Modulation | Genes related to cell adhesion and signaling |

| Cell Polarity | Enhancement | Genes involved in establishing apical-basal polarity |

| Tight Junction Formation | Promotion | Genes encoding for tight junction proteins |

Intracellular Signaling Pathway Modulation

Beyond its direct effects on gene transcription, hydrocortisone also modulates various intracellular signaling pathways, further contributing to its anti-inflammatory and physiological effects.

Inhibition of Phospholipase A2 and Downstream Eicosanoid Biosynthesis (e.g., prostaglandins, leukotrienes)

As previously mentioned, a key mechanism of hydrocortisone's anti-inflammatory action is the inhibition of phospholipase A2 (PLA2). This is primarily an indirect effect mediated by the increased synthesis of the PLA2 inhibitory protein, lipocortin-1. nih.govnih.govdrugbank.com By inhibiting PLA2, hydrocortisone effectively blocks the release of arachidonic acid from membrane phospholipids, thereby preventing the biosynthesis of potent pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. nih.govnih.govdrugbank.com This action significantly reduces the cardinal signs of inflammation, such as vasodilation, edema, and pain.

Hydrocortisone's Impact on the Eicosanoid Biosynthesis Pathway

| Step in Pathway | Molecule/Enzyme | Effect of Hydrocortisone | Mechanism |

|---|---|---|---|

| 1 | Phospholipase A2 (PLA2) | Inhibition | Induction of Lipocortin-1 (Annexin A1) |

| 2 | Arachidonic Acid Release | Decreased | Inhibition of PLA2 activity |

| 3 | Prostaglandin (B15479496) Synthesis | Decreased | Reduced availability of arachidonic acid substrate |

| 4 | Leukotriene Synthesis | Decreased | Reduced availability of arachidonic acid substrate |

Modulation of Protein Kinase Pathways and Phosphatases (e.g., protein kinase G, okadaic acid effects)

Hydrocortisone can influence the activity of various protein kinase pathways, which are central to cellular signal transduction. For instance, glucocorticoids have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade. One mechanism for this is the induction of MAP Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby dampening inflammatory signaling.

Furthermore, the activity of protein phosphatases, which counteract the actions of protein kinases, can also be influenced. Protein Phosphatase 2A (PP2A) is a key serine/threonine phosphatase involved in regulating various cellular processes. The inhibitor of PP2A, okadaic acid, has been used in research to demonstrate the importance of this phosphatase in glucocorticoid signaling. mdpi.comnih.gov Studies have shown that inhibition of PP2A can lead to corticosteroid insensitivity, suggesting that PP2A activity is necessary for the proper functioning of the glucocorticoid receptor and its downstream effects. mdpi.comnih.gov

While the direct and specific modulation of protein kinase G (PKG) by hydrocortisone is not as extensively characterized, the broader effects of glucocorticoids on signaling pathways that can influence cGMP levels, the primary activator of PKG, have been noted. For instance, cortisol has been shown to reduce cGMP levels in human platelets. nih.gov

Role of Lipocortins (Annexins) in Mediating Anti-inflammatory Effects

Hydrocortone phosphate, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects through a complex molecular mechanism that centrally involves the induction of a class of proteins known as lipocortins, or annexins. drugbank.comnih.govnih.gov Upon entering a target cell, hydrocortone phosphate binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its activation. The activated receptor-ligand complex then translocates into the cell nucleus. patsnap.com

Within the nucleus, this complex interacts with specific DNA sequences termed glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.com This interaction modulates gene expression, notably initiating the synthesis of anti-inflammatory proteins, including lipocortin-1 (annexin A1). nih.govpatsnap.com

Lipocortins play a crucial role in suppressing inflammation by inhibiting the enzyme phospholipase A2. drugbank.comnih.gov Phospholipase A2 is a pivotal enzyme in the arachidonic acid cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid serves as the precursor for the biosynthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting phospholipase A2, lipocortins effectively curtail the production of these inflammatory molecules, thereby mitigating the inflammatory response. drugbank.comnih.gov This mechanism is considered a cornerstone of the anti-inflammatory action of glucocorticoids like hydrocortone phosphate. drugbank.comnih.gov

The induction of lipocortin-1 has been demonstrated to mediate the anti-inflammatory effects of glucocorticoids in various experimental models of inflammation. nih.gov Beyond its direct inhibition of phospholipase A2, lipocortin-1 is also involved in suppressing the expression of other pro-inflammatory genes, such as those for interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). researchgate.net

Table 1: Key Molecules in the Lipocortin-Mediated Anti-inflammatory Pathway

| Molecule | Role | Effect of Hydrocortone Phosphate |

|---|---|---|

| Glucocorticoid Receptor (GR) | Binds to hydrocortone phosphate in the cytoplasm. | Activation and translocation to the nucleus. |

| Glucocorticoid Response Elements (GREs) | Specific DNA sequences in the promoter region of target genes. | Binding of the activated GR complex. |

| Lipocortin-1 (Annexin A1) | An anti-inflammatory protein. | Induction of synthesis. |

| Phospholipase A2 (PLA2) | Enzyme that releases arachidonic acid from cell membranes. | Inhibition by Lipocortin-1. |

| Arachidonic Acid | Precursor to pro-inflammatory mediators. | Reduced availability. |

| Prostaglandins and Leukotrienes | Pro-inflammatory mediators. | Decreased synthesis. |

Impact on Cellular Autophagy and Glycogen (B147801) Degradation Pathways

Hydrocortone phosphate has been shown to influence cellular catabolic processes, specifically autophagy and the degradation of glycogen. Research on newborn rat liver has provided insights into these effects. um.esnih.gov

Studies have demonstrated that hydrocortisone administration leads to an increase in the number of lysosomes within hepatocytes. um.esnih.gov A significant portion of these lysosomes are identified as glycogen-containing autophagic vacuoles. This observation suggests that hydrocortisone stimulates a mechanism of glycogen autophagy. um.es

In conjunction with the increase in lysosomes, hydrocortisone also enhances the activity of the liver's glycogen-hydrolyzing acid glucosidase. um.esnih.gov This enzyme is crucial for the breakdown of glycogen within the lysosomes. um.es The concurrent increase in both glycogen-containing autophagic vacuoles and the activity of the enzyme responsible for glycogenolysis within these organelles points to a coordinated cellular response to the glucocorticoid. um.esnih.gov

This stimulation of autophagic mechanisms may be linked to the broader metabolic effects of glucocorticoids, which include the promotion of gluconeogenesis. patsnap.comum.es By facilitating the breakdown of stored glycogen into glucose within the liver, hydrocortone phosphate can contribute to an increase in glucose production. patsnap.com

Table 2: Effects of Hydrocortisone on Hepatocyte Autophagy and Glycogenolysis

| Cellular Component/Process | Observed Effect of Hydrocortisone | Reference |

|---|---|---|

| Number of Lysosomes | Increased in hepatocytes. | um.esnih.gov |

| Autophagic Vacuoles | Increased number of glycogen-containing autophagic vacuoles. | um.esnih.gov |

| Glycogen-hydrolyzing acid glucosidase activity | Increased. | um.esnih.gov |

| Lysosomal Glycogen Breakdown | Enhanced. | um.es |

Permissive Effects on Vasoactive Agents at the Cellular Level

Hydrocortone phosphate can exert what are known as "permissive effects" on vasoactive agents, which are substances that affect the diameter of blood vessels. These effects are particularly evident at higher concentrations of the glucocorticoid and can contribute to its cardiovascular effects. geneesmiddeleninformatiebank.nl

The underlying mechanism for this permissive activity involves the sensitization of vascular smooth muscle to the actions of vasoconstrictors such as angiotensin II and catecholamines (e.g., adrenaline and noradrenaline). geneesmiddeleninformatiebank.nl While hydrocortone phosphate itself may not directly cause significant vasoconstriction, it enhances the constrictive response of blood vessels to these other agents. This can lead to an increase in blood pressure. geneesmiddeleninformatiebank.nl

At high doses, hydrocortisone can saturate the enzyme 11β-hydroxysteroid dehydrogenase type 2. geneesmiddeleninformatiebank.nl This enzyme is responsible for converting hydrocortisone (cortisol) to the inactive cortisone. When this enzyme is saturated, higher levels of active hydrocortisone are available to interact with not only glucocorticoid receptors but also mineralocorticoid receptors, which can contribute to effects on blood pressure and fluid balance. geneesmiddeleninformatiebank.nl

Table 3: Vasoactive Agents and Hydrocortone Phosphate's Permissive Effects

| Vasoactive Agent | Primary Action | Permissive Effect of Hydrocortone Phosphate |

|---|---|---|

| Angiotensin II | Vasoconstriction | Enhanced vasoconstrictive response. |

| Catecholamines (e.g., adrenaline, noradrenaline) | Vasoconstriction | Enhanced vasoconstrictive response. |

Preclinical Investigations and Mechanistic Elucidation of Hydrocortone Phosphate

Animal Models for Investigating Hydrocortone Phosphate (B84403) Mechanisms

Preclinical animal models are indispensable for studying the systemic and long-term effects of glucocorticoids like Hydrocortone phosphate. These models allow researchers to investigate complex physiological and pathological processes that cannot be replicated in vitro. researchgate.net Various animal species, most commonly rats and mice, are used to induce conditions that mimic human diseases, providing a platform to understand the mechanisms of glucocorticoid action and their potential side effects. bioscientifica.comnih.gov

For example, glucocorticoids are frequently used to induce osteoporosis in animal models to study the mechanisms of bone loss and to evaluate potential therapeutic interventions. bioscientifica.comnih.gov Similarly, animal models are developed to investigate other glucocorticoid-associated disorders, such as insulin (B600854) resistance, hypertension, muscle atrophy, and skin atrophy. researchgate.netphypha.ir These models are crucial for elucidating the molecular and cellular pathways underlying both the therapeutic actions and the adverse effects of glucocorticoids on various organ systems. researchgate.netbioscientifica.com

Application of Animal Models in Understanding Tissue-Specific Responses (e.g., ocular surface inflammation, gastric ulcer healing)

Animal models are indispensable tools for elucidating the tissue-specific therapeutic actions of Hydrocortone Phosphate. They provide controlled environments to study complex biological processes that would be impossible to investigate in humans. Key areas where animal models have been instrumental include ocular surface inflammation and gastric ulcer healing.

Ocular Surface Inflammation: Rabbit models of dry eye disease (DED) have been pivotal in demonstrating the efficacy of hydrocortisone (B1673445) phosphate in managing ocular surface inflammation. mdpi.comnih.gov In models where DED is induced by agents like atropine (B194438) or concanavalin (B7782731) A, hydrocortisone phosphate has been shown to address the para-inflammation characteristic of this condition. mdpi.comresearchgate.netnih.gov Studies using these models have demonstrated that hydrocortisone phosphate, often in combination with hyaluronic acid, can significantly restore tear volume and improve the stability of the tear film. mdpi.comresearchgate.net Furthermore, these preclinical investigations have shown a significant reduction in key inflammatory markers in tears, such as TNF-α, IL-8, and MMP-9, providing a mechanistic basis for the observed clinical improvements. mdpi.commdpi.com These rabbit models are crucial for evaluating not just the efficacy but also the local effects on the ocular surface, helping to refine formulations for therapeutic use. mdpi.com

Gastric Ulcer Healing: The influence of hydrocortisone phosphate on gastric ulcer healing has been extensively studied using rat models. nih.gov Chronic gastric ulcers are typically induced by the serosal application of acetic acid, creating a consistent injury model for evaluating healing processes. nih.govresearchgate.net Research in male Wistar rats has shown that systemic administration of hydrocortisone sodium phosphate can significantly delay the healing of these chronic ulcers. nih.gov This delayed healing model is then used to test the efficacy of potential gastroprotective agents. For instance, studies have investigated the ability of prostaglandin (B15479496) analogues to counteract the negative effects of hydrocortisone on ulcer repair. nih.gov These animal models allow for precise measurement of ulcer size and histological assessment of mucosal regeneration at the ulcer edge, providing quantitative data on the impact of hydrocortisone on tissue repair processes. nih.govnih.gov

| Tissue/Condition | Animal Model | Key Findings Related to Hydrocortisone Phosphate | Reference |

|---|---|---|---|

| Ocular Surface Inflammation (Dry Eye Disease) | Rabbit (Atropine-induced, Concanavalin A-induced) | Restored tear volume and tear film integrity; Reduced tear levels of inflammatory markers (TNF-α, IL-8, MMP-9). | mdpi.commdpi.com |

| Gastric Ulcer Healing | Rat (Acetic acid-induced) | Delayed the healing of chronic gastric ulcers when administered systemically. | nih.gov |

Pharmacodynamic Endpoints in Preclinical Animal Studies

Pharmacodynamic (PD) endpoints are crucial in preclinical animal studies to quantify the physiological and biochemical effects of a drug. For hydrocortisone phosphate, these endpoints vary depending on the therapeutic area being investigated and provide quantitative measures of the drug's activity.

In studies on ocular surface inflammation , key pharmacodynamic endpoints measured in rabbit models include:

Tear Volume and Integrity: The Schirmer's test to measure tear production and tear film break-up time (TBUT) to assess the stability of the tear film are common endpoints. mdpi.com Treatment with hydrocortisone phosphate formulations has been shown to significantly restore both tear volume and integrity in DED rabbit models. mdpi.com

Inflammatory Biomarkers: The concentration of pro-inflammatory cytokines and enzymes in tear fluid serves as a direct measure of the drug's anti-inflammatory effect. Specific markers that are significantly reduced by hydrocortisone phosphate include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Matrix Metalloproteinase-9 (MMP-9). mdpi.commdpi.com

For gastric ulcer healing models in rats, the primary pharmacodynamic endpoints are:

Ulcer Size: The physical measurement of the ulcer area is a direct indicator of the healing progress. nih.govnih.gov Hydrocortisone administration has been shown to result in a larger ulcer size compared to controls, indicating delayed healing. nih.gov

Mucosal Regenerative Activity: This is assessed at a cellular level by quantifying DNA synthesis in cells at the edge of the ulcer. nih.gov Immunohistochemical techniques using markers for cell proliferation, such as proliferating cell nuclear antigen (PCNA), are employed to evaluate the rate of epithelial cell regeneration. nih.gov

| Area of Investigation | Animal Model | Pharmacodynamic Endpoint | Description | Reference |

|---|---|---|---|---|

| Ocular Surface Inflammation | Rabbit | Tear Volume & Stability | Measured by Schirmer's test and Tear Film Break-Up Time (TBUT). | mdpi.commdpi.com |

| Inflammatory Markers | Measurement of TNF-α, IL-8, and MMP-9 levels in tears. | mdpi.com | ||

| Gastric Ulcer Healing | Rat | Ulcer Size | Direct measurement of the ulcerated area in the gastric mucosa. | nih.gov |

| Cell Proliferation | Immunohistochemical detection of markers like PCNA at the ulcer margin. | nih.gov |

Investigation of Systemic Effects on Inflammatory Markers and Cellular Function

Preclinical studies investigate not only the local but also the systemic effects of hydrocortisone phosphate on inflammatory markers and cellular functions. While many applications are topical, systemic absorption and effects are a key area of research.

Animal models have been instrumental in demonstrating how glucocorticoids, including hydrocortisone, modulate the immune system. A primary mechanism is the inhibition of pro-inflammatory cytokine production. nih.gov Studies have shown that hydrocortisone can lead to a decrease in systemic levels of key inflammatory mediators such as Interleukin-1β (IL-1β), Interferon-γ (IFN-γ), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). nih.gov This effect is tied to the ability of glucocorticoids to reprogram the metabolism of immune cells like macrophages, switching them from a pro-inflammatory "fight" mode to an anti-inflammatory state. fau.eu

Beyond general inflammatory markers, hydrocortisone's systemic effects on metabolism have been evaluated in various animal models. For example, studies in llamas assessed the impact of hydrocortisone on metabolic parameters before and after feed restriction. nih.gov These investigations measured changes in plasma insulin and serum concentrations of glucose, triglycerides, and nonesterified fatty acids (NEFAs). nih.gov Such studies are crucial for understanding the broader physiological impact of the compound, revealing that short-acting glucocorticoids did not appear to increase blood lipid concentrations even during periods of fat mobilization. nih.gov

Comparative Mechanistic Studies with Other Corticosteroids in Animal Models

Comparative studies in animal models are essential for positioning hydrocortisone phosphate relative to other corticosteroids, clarifying its unique mechanistic properties, potency, and duration of action.

One key area of comparison is the anti-inflammatory and mineralocorticoid potency. Hydrocortisone is considered to have a more balanced profile compared to highly potent synthetic steroids like dexamethasone (B1670325) or prednisolone (B192156). droracle.ai Animal studies help to quantify these differences in a physiological context. For example, a retrospective study in dogs presenting with an Addisonian crisis compared the efficacy of a continuous hydrocortisone infusion to the traditional treatment with prednisolone or dexamethasone. nih.govresearchgate.net The study evaluated outcomes such as the time to normalization of sodium and potassium concentrations, finding no clear additional benefit of hydrocortisone over the traditional glucocorticoids in this specific application, though it was well-tolerated. nih.govresearchgate.net

Another mechanistic aspect explored in comparative animal models is the "reservoir effect," which relates to the duration a corticosteroid remains in the stratum corneum of the skin after topical application. A study in albino rabbits compared the reservoir effect of hydrocortisone butyrate (B1204436) cream with other topical steroids of varying potencies, including mometasone (B142194) furoate, fluticasone (B1203827) propionate, and betamethasone (B1666872) valerate. epa.gov Using a histamine-induced wheal suppression test, the study concluded that the reservoir for hydrocortisone butyrate persisted for only one day, compared to two days for fluticasone and betamethasone, and four days for the high-potency mometasone. epa.gov This demonstrates that the duration of the reservoir effect is directly related to the potency of the topical steroid. epa.gov

| Comparison | Animal Model | Compared Corticosteroids | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Treatment of Addisonian Crisis | Dog | Hydrocortisone vs. Prednisolone/Dexamethasone | Hydrocortisone was safe and well-tolerated but showed no superior benefit in normalizing electrolytes compared to traditional steroids. | nih.govresearchgate.net |

| Topical Reservoir Effect | Rabbit | Hydrocortisone Butyrate vs. Mometasone, Fluticasone, Betamethasone | The duration of the reservoir effect correlates with potency; hydrocortisone had the shortest duration (1 day). | epa.gov |

Considerations for Translational Relevance and Limitations of Animal Models in Mechanistic Research

While animal models are foundational to preclinical research, their limitations and the challenges of translating findings to human clinical outcomes must be carefully considered. The physiological and genetic differences between species can lead to discrepancies in drug efficacy and toxicity. frontiersin.orgnih.gov

One significant limitation is that artificially induced diseases in animals may not fully replicate the complexity of naturally occurring human diseases. frontiersin.org For instance, glucocorticoid-induced disorder models in animals are valuable but may not encompass all aspects of the human condition. phypha.ir Furthermore, there are inherent biological differences; for example, while primates and humans have highly similar adrenal glands, rodents lack certain genetic expressions that can be crucial for studying specific adrenal disorders. nih.gov

The predictive value of animal studies for human outcomes is a subject of ongoing debate. Systematic reviews have shown that predicting efficacy from animal models can be challenging, with some analyses suggesting it is scarcely better than chance. frontiersin.org A stark example is that corticosteroids, which showed benefits in animal models of septic shock, were found to worsen mortality rates in critically ill human patients. frontiersin.org Issues such as the use of young, healthy animals versus aged, sick humans, and differences in drug metabolism, contribute to this translational gap. frontiersin.org

Therefore, while mechanistic research in animal models provides invaluable insights into the action of hydrocortisone phosphate, the data must be interpreted with caution. Improving the design, analysis, and reporting of preclinical animal studies is critical to enhance their relevance to human health and avoid the waste of resources on flawed models. frontiersin.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| Betamethasone valerate |

| Dexamethasone |

| Fluticasone propionate |

| Hydrocortisone |

| Hydrocortisone butyrate |

| Hydrocortone phosphate |

| Hydrocortisone sodium phosphate |

| Mometasone furoate |

| Physiocortison |

Analytical and Bioanalytical Methodologies for Hydrocortone Phosphate Research

Chromatographic Techniques for Research Sample Analysis

Chromatography stands as a cornerstone for the analysis of hydrocortisone (B1673445) phosphate (B84403) in research samples, offering high precision and specificity. Methodologies have evolved from standard HPLC to more advanced UPLC and LC-MS/MS systems to meet the increasing demands for sensitivity and detailed molecular information.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a widely developed and validated method for the quantification of hydrocortisone and its derivatives. d-nb.infonih.govresearchgate.net These methods are valued for their precision, accuracy, and cost-effectiveness in research and quality control. d-nb.info

Development of these methods typically involves optimizing several key parameters. Chromatographic separation is commonly achieved on octadecylsilane (B103800) (ODS, C18) columns. d-nb.infonih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as a phosphate buffer, with ratios adjusted to achieve optimal separation. d-nb.infohelixchrom.com A common setup might use a mobile phase of acetonitrile and buffer in a 75:25 ratio, with a flow rate of 1.0 mL/min. d-nb.info Detection is most frequently performed using an ultraviolet (UV) detector, typically set at a wavelength of 254 nm, where hydrocortisone exhibits strong absorbance. d-nb.infonih.govresearchgate.net Under such conditions, the retention time for hydrocortisone is often short, for instance, around 3.0 minutes. d-nb.info

Method validation is a critical step to ensure the reliability of HPLC assays. This process is conducted following established guidelines, such as those from the International Conference on Harmonisation (ICH). ijnrd.org Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. A high correlation coefficient (r²), typically greater than 0.998, is considered acceptable. d-nb.infonih.gov

Accuracy: Assessed through recovery studies, accuracy is the measure of how close the experimental value is to the true value. Acceptable recovery is generally within 98-102%. d-nb.info

Precision: This parameter evaluates the method's reproducibility through intra-day and inter-day variation studies. The relative standard deviation (RSD) should typically not exceed 2%. d-nb.info

Specificity: The method's ability to exclusively measure the analyte of interest without interference from other components like excipients is confirmed. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. d-nb.infonih.gov

Robustness: The method's reliability is tested by introducing small, deliberate variations in parameters like mobile phase composition, flow rate, and temperature. d-nb.info

Table 1: Example of HPLC Method Validation Parameters for Hydrocortisone Analysis

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | > 0.998 | 0.9996 d-nb.info |

| Concentration Range | Defined by study | 0.02 to 0.4 mg/ml nih.gov |

| Accuracy (% Recovery) | 98 - 102% | 98 - 101% nih.gov |

| Precision (% RSD) | ≤ 2% | Intra-day: 0.19–0.55% Inter-day: 0.33–0.71% nih.gov |

| LOD | Signal-to-noise ratio of ~3:1 | 1.0662 × 10⁻² mg/ml nih.gov |

| LOQ | Signal-to-noise ratio of ~10:1 | 3.23076 × 10⁻² mg/ml nih.gov |

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC), a form of high-resolution liquid chromatography, offers significant advantages over traditional HPLC for the analysis of hydrocortisone phosphate. By utilizing columns with smaller particle sizes (e.g., under 2 µm), UPLC systems can achieve markedly improved resolution, allowing for better separation of structurally similar steroids. hitachi-hightech.com For instance, where a standard HPLC column might fail to separate hydrocortisone from prednisone, a UPLC column can provide a good resolution for both components. hitachi-hightech.com

A key application of UPLC in hydrocortisone phosphate research is the enhancement of sensitivity. waters.comlcms.cz Specialized UPLC systems, such as the ACQUITY Premier System, are designed to mitigate the analytical challenges posed by phosphate-containing compounds. waters.com These systems have been shown to achieve a 10-fold improvement in the lower limit of quantification (LLOQ) for hydrocortisone phosphate in human plasma extracts. waters.comlcms.cz This increased sensitivity is crucial for pharmacokinetic studies where drug concentrations may be very low. waters.com The benefits of UPLC include superior peak shape, simpler peak integration, and improved robustness and reproducibility, especially at low analyte concentrations. waters.comlcms.cz

Integration of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis and metabolite profiling of hydrocortisone. nih.govnih.gov Its high sensitivity and selectivity make it the preferred method for quantifying corticosteroids in biological fluids and is widely used in pharmacokinetic studies and for identifying metabolites in plasma and urine. nih.govnih.govresearchgate.net

In research, LC-MS/MS is instrumental in elucidating the metabolic fate of hydrocortisone. For example, studies have used LC-MS to identify tetrahydrocortisone (B135524) and dihydrocortisone as major and minor phase I metabolites, respectively. nih.gov The technique is also capable of identifying phase II metabolites, such as tetrahydrocortisol (B1682764) glucuronide and tetrahydrocortisone glucuronides, which are products of glucuronidation. nih.gov The analytical process often involves a sample preparation step, such as solid-phase extraction, followed by chromatographic separation and detection. researchgate.net Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov

Table 2: Example of LC-MS/MS Acquisition Parameters for Hydrocortisone

| Parameter | Value |

|---|---|

| Scan Type | MRM nih.gov |

| Polarity | Positive nih.gov |

| Precursor Ion (m/z) | [M+H]⁺ nih.gov |

| Product Ion (m/z) | Specific to instrument tuning nih.gov |

| Collision Energy | Optimized for specific transition nih.gov |

Addressing Chromatographic Challenges in Steroid Phosphate Analysis (e.g., metal adsorption)

A significant challenge in the analysis of steroid phosphates like hydrocortisone phosphate is their propensity for metal adsorption. waters.comlcms.czshimadzu.com The electron-rich phosphate group is susceptible to chelation with the metal surfaces of standard chromatographic systems, including stainless steel columns, tubing, and other hardware. waters.comlcms.cz This interaction can lead to several analytical problems:

Poor peak shape and tailing waters.comshimadzu.com

Reduced sensitivity and poor signal response waters.com

Decreased robustness and reproducibility of the method waters.com

Complete loss of the analyte at low concentrations waters.com

To overcome these issues, modern analytical systems employ chemically inert surfaces. Technologies such as Waters' MaxPeak High Performance Surfaces (HPS) and Shimadzu's MastroTM stainless steel-free columns are designed to mitigate metal chelation. waters.comshimadzu.com These columns feature a hybrid organic-inorganic or polymer-coated inner surface that creates a barrier between the sample and the metal hardware. waters.comshimadzu.com This prevents the phosphate group from adsorbing to the column, resulting in sharper peaks, more accurate quantification, and a significant improvement in sensitivity. waters.comshimadzu.com

Spectroscopic and Other Analytical Approaches

Alongside chromatography, spectroscopic methods provide valuable, often simpler, and more economical tools for the analysis of hydrocortisone phosphate in research contexts.

Utilisation of Ultraviolet Spectrophotometry in Research Assays

Ultraviolet (UV) spectrophotometry is a straightforward and widely used technique for the quantification of hydrocortisone in various samples, including bulk drug material and pharmaceutical formulations. sid.irijbpas.com The method is based on the principle that the drug absorbs light in the UV spectrum, and the amount of absorbance is directly proportional to its concentration. ijbpas.com

The first step in developing a UV spectrophotometric assay is to determine the wavelength of maximum absorbance (λmax). For hydrocortisone, the λmax is consistently found to be around 241-242 nm. ijbpas.comnihs.go.jp Assays are then performed by measuring the absorbance of sample solutions at this wavelength. ijbpas.comnihs.go.jp The method is validated for linearity, accuracy, and precision to ensure reliable results. ijbpas.com UV spectrophotometry is also frequently used to determine the concentration of standard stock solutions used for calibrating more complex methods like HPLC. nih.gov While it may lack the specificity of chromatographic methods, its simplicity and speed make it a valuable tool for many research applications. sid.irijbpas.com

Role of Nuclear Magnetic Resonance (NMR) in Structural Characterization for Research Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural characterization and purity assessment of hydrocortone phosphate for research purposes. nih.govresearchgate.net This non-destructive technique provides detailed information about the molecular structure at the atomic level, confirming the identity of the compound and enabling the detection of impurities. nih.govresearchgate.net

In the context of hydrocortone phosphate research, various NMR experiments are employed to achieve a comprehensive structural elucidation. One-dimensional techniques such as ¹H and ¹³C NMR are fundamental for identifying the chemical environments of hydrogen and carbon atoms within the molecule. nih.govresearchgate.net For complex steroidal structures like hydrocortone phosphate, where proton signals often overlap, two-dimensional NMR techniques are crucial. mdpi.comresearchgate.net These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify longer-range proton-carbon couplings. nih.govresearchgate.net The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, aiding in stereochemical assignments. nih.govresearchgate.net

For purity assessment, high-precision quantitative NMR (qNMR) can be utilized. researchgate.net This method allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal with that of a certified internal standard. researchgate.net The specificity of NMR signals allows for the identification and quantification of structurally related impurities, which might be difficult to resolve by other methods. researchgate.net Researchers have demonstrated the use of NMR to characterize degradation products of hydrocortisone, which is structurally similar to hydrocortone phosphate, providing a framework for analyzing its potential impurities. nih.govresearchgate.net

Mass Spectrometry for Molecular Confirmation and Impurity Detection

Mass spectrometry (MS) is a powerful analytical technique used for the molecular confirmation and detection of impurities in hydrocortone phosphate research. almacgroup.com It provides highly sensitive and specific information regarding the molecular weight and elemental composition of the analyte and any present impurities. almacgroup.com

For molecular confirmation, techniques such as electrospray ionization (ESI) coupled with a mass analyzer can be used to determine the mass-to-charge ratio (m/z) of the intact hydrocortone phosphate molecule. researchgate.net High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound with a high degree of confidence. nih.govresearchgate.netalmacgroup.com

In the realm of impurity detection, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable. researchgate.netgoogle.com This hyphenated technique allows for the separation of impurities from the main compound before they enter the mass spectrometer for detection and identification. google.com Tandem mass spectrometry (MS/MS) is frequently employed to further characterize impurities. researchgate.netalmacgroup.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. researchgate.net The fragmentation pattern provides structural information that can be used to identify unknown impurities. almacgroup.commdpi.com This approach is crucial for identifying process-related impurities and degradation products. researchgate.netpharmaffiliates.com

Method Validation and Quality Control in Research Contexts

Assessment of Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Method validation is a critical process in analytical research to ensure that a chosen analytical procedure is suitable for its intended purpose. For hydrocortone phosphate, this involves a thorough assessment of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. ijnrd.orgjetir.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijnrd.org For chromatographic methods, this is often demonstrated by the resolution of the hydrocortone phosphate peak from other peaks. nih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. ijnrd.orgresearchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. d-nb.infomdpi.com It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the analyte recovered is calculated. jetir.orgnih.gov

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.comresearchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govmdpi.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. globalresearchonline.net

Table 1: Typical Validation Parameters for HPLC Analysis of Hydrocortisone Derivatives

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (r²) | >0.99 | ijnrd.orgresearchgate.net |

| Accuracy (% Recovery) | 98-102% | nih.govd-nb.info |

| Precision (RSD) | ≤ 2% | d-nb.infomdpi.com |

| LOD | Analyte dependent | nih.govglobalresearchonline.net |

| LOQ | Analyte dependent | nih.govglobalresearchonline.net |

Stability-Indicating Methods for Research Formulations and Hydrolysis Pathways

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. jetir.org Crucially, it must also be able to separate and quantify the degradation products. For hydrocortone phosphate, the primary degradation pathway in aqueous solutions is hydrolysis of the phosphate ester group. researchgate.net

The development of a stability-indicating method typically involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. jetir.orgd-nb.info The analytical method, often high-performance liquid chromatography (HPLC) or high-performance thin-layer chromatography (HPTLC), is then used to separate the intact drug from the various degradation products. jetir.org The specificity of the method is demonstrated by the resolution of all the peaks. d-nb.info

In the case of hydrocortone phosphate, the hydrolysis can lead to the formation of hydrocortisone and phosphoric acid. researchgate.net Therefore, a stability-indicating method must be able to effectively separate hydrocortone phosphate from hydrocortisone. The rate of hydrolysis has been shown to be dependent on factors such as pH and temperature. researchgate.net

Table 2: Common Stress Conditions for Stability-Indicating Method Development

| Stress Condition | Typical Conditions |

|---|---|

| Acid Hydrolysis | 0.1 M HCl |

| Base Hydrolysis | 0.1 M NaOH |

| Oxidation | 3-30% H₂O₂ |

| Thermal Degradation | 60-80°C |

| Photodegradation | UV/Visible light exposure |

Techniques for Ensuring Reproducibility and System Suitability in Analytical Research

To ensure the reliability and consistency of analytical data in research, it is essential to implement procedures that guarantee the reproducibility of the method and the suitability of the analytical system. mdpi.comlcms.cz

Reproducibility refers to the precision of the method under different conditions, such as in different laboratories, with different analysts, or on different equipment. mdpi.com Ensuring reproducibility involves having a well-documented and robust analytical procedure. researchgate.net

System suitability testing (SST) is an integral part of many analytical procedures, particularly chromatographic methods. mdpi.com It is performed before the analysis of any samples to ensure that the analytical system is performing adequately. mdpi.com SST parameters are established during method development and validation. mdpi.com For HPLC methods, common system suitability parameters include:

Tailing factor (or asymmetry factor): A measure of peak symmetry. A value close to 1 is ideal.

Theoretical plates (N): A measure of column efficiency. Higher values indicate better efficiency.

Resolution (Rs): A measure of the separation between two adjacent peaks. A value of >2 is generally desired.

Relative standard deviation (RSD) of replicate injections: The precision of repeated injections of a standard solution. A low RSD indicates good system precision.

By monitoring these parameters, researchers can be confident that the analytical system is suitable for the intended analysis and that the results generated will be reliable and reproducible. mdpi.com

Emerging Research Areas and Methodological Innovations in Hydrocortone Phosphate Studies

Advanced Mechanistic Elucidation via Omics Technologies

"Omics" technologies, which permit the large-scale analysis of biological molecules, have become instrumental in uncovering the intricate details of how corticosteroids like hydrocortisone (B1673445) function. mdpi.comworldscholarsreview.org These high-throughput methods provide a comprehensive view of the molecular landscape, moving beyond single-pathway analysis to a systems-level understanding. nih.govfrontiersin.org

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of all proteins produced by an organism, are powerful tools for mapping the regulatory networks affected by hydrocortisone phosphate (B84403). By integrating these multi-omics datasets, researchers can construct predictive models of the complex regulatory pathways that govern cellular responses to the compound. nih.govnih.gov

These approaches can identify transcription factors and signaling proteins that are key hubs in these networks. frontiersin.org For instance, analyzing the transcriptomic and proteomic changes in cells exposed to hydrocortisone can reveal which genes are up- or down-regulated and how these changes translate into protein expression. This integrated analysis helps to identify novel molecular determinants of corticosteroid response and understand the variability seen among individuals. mdpi.com In porcine vertebral chondrocyte development, the integration of transcriptome and metabolome data identified key transcription factor families, such as zf-C2H2 and homeobox, that are crucial in regulating cell cycle and differentiation processes. mdpi.com This highlights how omics integration can pinpoint specific regulatory players in complex biological systems, a methodology directly applicable to studying hydrocortisone phosphate's effects.

Metabolomics involves the comprehensive study of metabolites within a biological system and provides a functional readout of cellular activity. Studies analyzing the metabolome have shown that adrenal steroids, including cortisol (hydrocortisone), are significantly associated with variances in metabolic profiles. frontiersin.org Such research indicates that cortisol excess can influence levels of various metabolites, including amino acids and lipids. frontiersin.org

In a detailed in vitro study using a three-dimensional human liver bioreactor, liquid chromatography-mass spectrometry (LC-MS) was used to create a metabolite profile of hydrocortisone. nih.gov The investigation identified both phase I and phase II metabolites, demonstrating the utility of these models for complex drug metabolism studies. nih.govresearchgate.net This approach allows for a detailed characterization of how hydrocortisone is processed at a cellular level.

| Metabolite Class | Specific Metabolite | Percentage of Total Metabolized Hydrocortisone |

|---|---|---|

| Phase I | Tetrahydrocortisone (B135524) | Approximately 8% |

| Phase I | Dihydrocortisone | |

| Phase II | Tetrahydrocortisol (B1682764) glucuronide | Approximately 52% |

| Phase II | Tetrahydrocortisone glucuronide |

Development of Novel In Vitro and Ex Vivo Research Models

To better predict human responses and study complex biological processes, research is moving beyond traditional two-dimensional (2D) cell cultures toward more physiologically relevant models. nih.gov

Three-dimensional (3D) culture systems are a valuable tool for studying the interaction between cells in a more appropriate context than 2D cultures. biorxiv.org Research evaluating the effects of hydrocortisone on HEp-2 laryngeal carcinoma cells in both 2D and 3D cultures has revealed significant differences. For example, in 3D cultures, hydrocortisone interfered with the formation of cell spheroids and reduced fibronectin labeling within 24 hours, effects not observable in the same way in 2D models. biorxiv.orgunivap.brbiorxiv.org

Organ-on-a-chip technology represents a further leap, creating microfluidic devices lined with living human cells that recapitulate organ-level structure and function. nih.govyoutube.com These "organs-on-chips" allow for the study of tissue-tissue interfaces, mechanical forces, and blood flow, providing a more accurate model of human physiology. youtube.com By linking multiple organ chips, researchers can create "human-on-a-chip" systems to study multi-organ interactions and drug metabolism. nih.govyoutube.com Such platforms offer a powerful alternative to animal models for investigating the complex effects of compounds like hydrocortone phosphate. nih.gov

| Parameter | Finding in 2D Culture | Finding in 3D Culture (after 24 hours) |

|---|---|---|

| Mitochondrial Activity | Significant increase at 0.5 and 1.0 µM concentrations. | Not specified for direct comparison. |

| Cell Proliferation (Crystal Violet) | Similar behavior to the control group. | Not specified for direct comparison. |

| Cellular Organization | Monolayer growth. | Interference with spheroid formation, leading to cell dispersion. |

| Extracellular Matrix (Fibronectin) | Not applicable. | Significant reduction in staining intensity compared to control. |

High-Throughput Screening (HTS) utilizes automation to rapidly test thousands to millions of compounds for biological activity. researchgate.net This technology is crucial for accelerating the discovery of new drugs and identifying molecular interactions. youtube.com

In the context of hydrocortisone, HTS platforms have been developed to identify inhibitors of key enzymes involved in its metabolism. For example, a homogenous scintillation proximity assay was created for HTS of 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1). nih.gov This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol (hydrocortisone) within cells. The development of such an assay, which avoids time-consuming chromatography steps, enables the rapid screening of large compound libraries to find molecules that modulate hydrocortisone activity. nih.gov This approach is instrumental in identifying new lead compounds for therapeutic development.

Refinements in Bioanalytical Techniques for Preclinical Research

Accurate and sensitive measurement of hydrocortone phosphate and its metabolites is essential for preclinical research. Continuous refinements in bioanalytical techniques are enhancing the precision and efficiency of these analyses.

Advanced chromatography and mass spectrometry methods are at the forefront of this progress. A sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated for quantifying hydrocortisone in various pharmaceutical forms. nih.gov This method is notable for its rapid retention time (2.26 minutes) and high precision. nih.gov

For even greater sensitivity and specificity, particularly in complex biological matrices like those from in vitro models, researchers employ liquid chromatography-quadrupole time of flight-mass spectrometry (LC-QTOF-MS). nih.govresearchgate.netnih.gov This technique allows for the identification and quantification of hydrocortisone and its metabolites at very low concentrations, with a limit of quantification often reaching as low as 0.5 ng/mL. nih.gov These robust bioanalytical methods are fundamental to pharmacokinetic and metabolic studies in advanced research models.

| Parameter | Value |

|---|---|

| Mobile Phase | Methanol : Water : Acetic Acid (60:30:10, v/v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 254 nm |

| Retention Time | 2.26 min |

| Linearity Range | 0.02 to 0.4 mg/ml |

| Correlation Coefficient (r²) | 0.9989 |

| Limit of Detection (LOD) | 1.0662 × 10⁻² mg/ml |

| Limit of Quantification (LOQ) | 3.23076 × 10⁻² mg/ml |

| Recovery | 98–101% |

Theoretical Frameworks for Understanding Glucocorticoid Specificity

The diverse and tissue-specific effects of glucocorticoids are governed by complex molecular interactions. Theoretical and computational frameworks are essential for deciphering the principles of this specificity.

The biological actions of Hydrocortone phosphate are mediated primarily through its active form, hydrocortisone, binding to the glucocorticoid receptor (GR). nih.gov Computational modeling has become a vital tool for exploring the dynamics of this receptor-ligand interaction and its subsequent effects on gene expression. researchgate.net Methods such as molecular dynamics (MD) simulations, molecular docking, and pharmacophore modeling are used to investigate the binding conformations and stability of the ligand-receptor complex. researchgate.netresearchgate.net

These models help predict how the binding of a specific glucocorticoid to the GR initiates conformational changes that lead to the regulation of target genes. nih.gov Glucocorticoids can influence gene expression by either increasing or decreasing mRNA concentration through transcriptional or post-transcriptional mechanisms. nih.gov For example, hydrocortisone has been shown to regulate the CYP3A4 gene through both the GR and the pregnane (B1235032) X receptor (PXR). researchgate.net In-silico studies can simulate these interactions, providing insights into receptor-dependent gene activation. researchgate.net The data for these models are often derived from experimental studies, such as microarray analyses that identify large sets of genes regulated by hydrocortisone in specific cell types. nih.gov By integrating structural data with functional genomics, computational models can help predict the specific DNA regions where the receptor-ligand complex binds and the co-regulator proteins that are recruited, ultimately explaining the specificity of gene regulation. nih.gov

Systems biology provides a framework for integrating these diverse signaling events into a comprehensive map. This approach aims to understand how the various components of the signaling network—receptors, second messengers, and downstream effectors—interact to produce a specific cellular response. For instance, rapid, non-genomic actions of cortisol have been shown to involve the inhibition of both Ca²⁺ and cAMP signal transduction pathways. nih.gov

A systems-level understanding requires mapping the crosstalk between these rapid pathways and the slower, genomic pathways. Glucocorticoid signaling is highly context-dependent, with receptor isoforms, post-translational modifications, and interactions with other transcription factors all contributing to the heterogeneity of the response across different tissues. nih.gov By mapping these complex signaling cascades, systems biology can help explain how a single hormone like hydrocortisone can regulate a wide array of processes, including metabolism, inflammation, and cell differentiation, in a highly specific manner. nih.govnih.gov

Q & A

Q. What validated analytical methods are recommended for characterizing Hydrocortone phosphate’s chemical stability and purity in preclinical studies?

Methodological Answer:

- Chromatographic techniques : Use HPLC (High-Performance Liquid Chromatography) with UV detection to quantify Hydrocortone phosphate and detect degradation products. Reference USP35 standards for validation parameters (e.g., retention time, peak symmetry) .

- Spectroscopic validation : Confirm structural integrity via NMR (¹H/¹³C) to identify functional groups and assess stereochemical purity .

- Mass spectrometry (LC/MS) : Detect trace impurities (<0.1%) and validate molecular weight (486.40 g/mol) .

- Quality control : Include batch-specific certificates of analysis (CoA) with data on residual solvents, heavy metals, and endotoxin levels .

Q. Table 1: Key Analytical Parameters

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC-UV | ≥98% (main peak) | |

| Degradation Products | LC/MS | ≤0.5% total impurities | |

| Stereo-specificity | NMR | Match reference spectra (C21H29Na2O8P) |

Q. How can researchers systematically assess the pharmacological profile of Physiocortison in preclinical models?

Methodological Answer:

- Dose-response studies : Use rodent models (e.g., adrenalectomized rats) to establish ED₅₀ for glucocorticoid activity, monitoring plasma cortisol suppression and liver glycogen accumulation .

- Toxicokinetics : Measure bioavailability via intravenous vs. intraperitoneal administration (e.g., 1–2 mg/100 g body weight) and analyze plasma half-life using non-compartmental modeling .

- Side effect profiling : Track adverse effects (e.g., hyperglycemia, muscle atrophy) in chronic dosing studies (≥14 days) with histopathological validation .

How should the PICOT framework be applied to design clinical research questions for Hydrocortone phosphate?

Methodological Answer:

- Population (P) : Define patient subgroups (e.g., adrenal insufficiency vs. inflammatory conditions).

- Intervention (I) : Specify dosing regimens (e.g., 50 mg/mL IV vs. oral equivalents) .

- Comparison (C) : Use active controls (e.g., prednisone) or placebo in randomized trials.

- Outcome (O) : Quantify endpoints like HPA-axis suppression duration or biomarker resolution (e.g., CRP levels).

- Time (T) : Set follow-up periods (e.g., 6–12 months for chronic toxicity) .

II. Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies of Hydrocortone phosphate’s immunomodulatory effects?

Methodological Answer:

- Model selection : Use LPS-induced inflammation models in rodents to assess cytokine suppression (IL-6, TNF-α) .

- Timing : Administer Hydrocortone phosphate 3 hours pre-sacrifice to align with peak glucocorticoid receptor activation .

- Confounding factors : Control for diurnal cortisol variations by standardizing experimental start times (e.g., 9 a.m.) .

Q. How can researchers resolve contradictions in data on Hydrocortone phosphate’s metabolic effects across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from heterogeneous studies (e.g., differing doses, species) using random-effects models to identify dose-dependent trends .

- Sensitivity analysis : Test whether conflicting results (e.g., hyperglycemia vs. normoglycemia) arise from methodological variability (e.g., fasting status, assay precision) .

- Mechanistic studies : Use knockout models (e.g., GR-deficient mice) to isolate receptor-mediated vs. off-target effects .

Q. What methodologies are recommended for quantifying phosphate derivatives in Hydrocortone phosphate formulations?

Methodological Answer:

- Colorimetric assays : Use ascorbic acid reduction (UV-Vis at 880 nm) to measure free phosphate (PO₄³⁻) .

- Calibration standards : Prepare a 0–5 ppm phosphate gradient and validate linearity (R² ≥0.99) .

- Data normalization : Express results as mg/L total phosphorus (P) and (PO₄³⁻) to align with environmental/toxicology benchmarks .

Q. How should researchers validate the reproducibility of Hydrocortone phosphate’s pharmacokinetic parameters across laboratories?

Methodological Answer:

- Inter-laboratory studies : Share blinded samples between labs and compare AUC₀–∞, Cmax, and t½ using Bland-Altman plots .

- Protocol harmonization : Adhere to FDA guidance on bioanalytical method validation (e.g., accuracy within ±15%) .

- Public data repositories : Upload raw chromatograms and pharmacokinetic datasets to platforms like Zenodo for independent verification .

Q. What strategies mitigate batch-to-batch variability in Hydrocortone phosphate stability studies?

Methodological Answer:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Excipient screening : Test buffering agents (e.g., sodium citrate) for pH stabilization in aqueous formulations .

- Statistical controls : Use ANOVA to compare degradation rates across batches and identify outlier formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.